[2,3'-Bipyridine]-5'-carboxylic acid
Overview
Description
[2,3’-Bipyridine]-5’-carboxylic acid: is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a carboxylic acid group attached to the 5’ position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-5’-carboxylic acid often employs scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry:
Ligands in Catalysis: [2,3’-Bipyridine]-5’-carboxylic acid is used as a ligand in transition-metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Biology:
Biologically Active Molecules: This compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The coordination with metal ions also facilitates electron transfer processes, which are crucial in catalytic reactions .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
Uniqueness:
[2,3’-Bipyridine]-5’-carboxylic acid: stands out due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other bipyridine derivatives.
Properties
IUPAC Name |
5-pyridin-2-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDUWNFRJWXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628048 | |
Record name | [2,3'-Bipyridine]-5'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-05-0 | |
Record name | [2,3'-Bipyridine]-5'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,3'-bipyridine]-5'-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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